Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts

説明

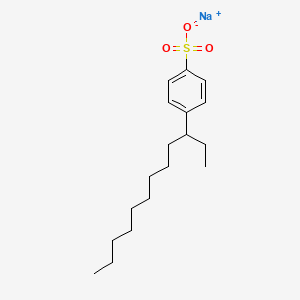

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts is a useful research compound. Its molecular formula is C18H29NaO3S and its molecular weight is 348.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 348.17351024 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts, often referred to as Sodium Laureth Sulfate (SLES), is a type of surfactant . The primary targets of this compound are the lipid molecules in the cell membranes. By interacting with these lipids, it alters the properties of the cell membrane, affecting its permeability and fluidity .

Mode of Action

The compound interacts with its targets by inserting its hydrophobic tail into the lipid bilayer while its hydrophilic head remains in the aqueous environment. This action disrupts the structure of the membrane, leading to increased permeability . It can also form micelles around oil and dirt particles, making them easier to wash away .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid metabolism pathway. By disrupting the lipid bilayer of the cell membrane, it can affect the transport of molecules in and out of the cell . The specific downstream effects can vary depending on the cell type and the environmental conditions .

Pharmacokinetics

It may be metabolized by the liver and excreted in the urine .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, its surfactant properties can be affected by the hardness of the water, requiring the use of a chelating agent . Additionally, it may be hazardous to the environment, particularly aquatic ecosystems .

生物活性

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts (often referred to as alkylbenzene sulfonates or ABS) are surfactants derived from the sulfonation of alkylbenzenes. These compounds possess significant biological activities that have implications across various fields, including pharmaceuticals, environmental science, and industrial applications. This article explores the biological activity of these compounds, focusing on their antimicrobial properties, interactions with biological membranes, and potential toxicity.

Chemical Structure and Properties

This compound are characterized by:

- Hydrophobic Alkyl Chain : Comprising carbon chains ranging from 10 to 14 carbon atoms.

- Amphiphilic Nature : The combination of hydrophilic sulfonate groups and hydrophobic alkyl chains allows these compounds to act effectively as surfactants.

- High Solubility : They are highly soluble in water, which enhances their utility in various applications such as detergents and emulsifiers.

Antimicrobial Properties

Research indicates that benzenesulfonic acid derivatives exhibit antimicrobial activity . Their surfactant properties enable them to disrupt microbial cell membranes, leading to cell lysis. This mechanism is crucial for their application in sanitizers and disinfectants used in food processing and agriculture .

Mechanisms of Action :

- Membrane Disruption : Surfactants can alter the permeability of microbial membranes.

- Protein Denaturation : They may denature proteins essential for microbial survival.

- Enzyme Inactivation : Inhibition of key enzymes can lead to microbial death .

Interaction with Biological Membranes

Benzenesulfonic acid derivatives interact with biological membranes, influencing drug delivery systems. Their ability to enhance the solubility of poorly soluble drugs is particularly noteworthy. Studies suggest that these compounds can improve the absorption and stability of pharmaceutical formulations by modulating membrane properties.

Toxicity and Environmental Impact

While generally considered safe for human use in low concentrations, there are concerns regarding the potential toxicity of benzenesulfonic acid derivatives:

- Skin Irritation : Some studies have reported skin sensitization and allergic reactions upon contact with these compounds.

- Aquatic Toxicity : They pose risks to aquatic life, necessitating careful handling and disposal practices .

Case Studies

- Aquatic Toxicity Assessment :

-

Pharmacological Research :

- Research has demonstrated that ABS can enhance the bioavailability of certain drugs by improving their solubility and stability within biological systems. This property is particularly beneficial for developing formulations targeting specific therapeutic areas.

Comparative Analysis

To further understand the uniqueness of this compound compared to other surfactants, a comparison table is provided:

| Compound Name | Structure/Formula | Unique Features |

|---|---|---|

| Benzenesulfonic Acid | C6H5SO3H | Simplest aromatic sulfonic acid; used for phenol production. |

| Sodium Benzenesulfonate | C6H5NaO3S | Water-soluble; primarily used as a surfactant. |

| Dimethylbenzenesulfonate Sodium Salt | C9H11NaO3S | Used in specific industrial applications; less toxic than others. |

| Sodium Xylenesulfonate | C8H10NaO3S | Similar surfactant properties; derived from xylenes instead of benzene. |

The distinct alkyl chain length in this compound influences its surfactant properties and biological activity compared to other sulfonates.

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: C10H15NaO3S

Molecular Weight: 232.29 g/mol

Appearance: White to light yellow powder

Solubility: Soluble in water, forming clear solutions at concentrations above 5% .

Applications Overview

-

Surfactants in Agriculture

- Role: These compounds are primarily used as surfactants in pesticide formulations. They enhance the spreading and wetting properties of agricultural sprays, improving the efficacy of active ingredients.

- Case Study: In a risk assessment for alkylbenzene sulfonates, it was concluded that these compounds pose no significant risk when used as inert ingredients in pesticides, ensuring safe application on crops and livestock .

-

Industrial Cleaning Agents

- Role: Benzenesulfonic acid derivatives serve as effective cleaning agents in various industrial applications due to their surfactant properties.

- Example: They are utilized in formulations for degreasing and cleaning metal surfaces, enhancing the removal of oils and contaminants.

-

Oil Recovery

- Role: In enhanced oil recovery (EOR), these compounds are used to reduce surface tension between oil and water, facilitating the extraction of oil from reservoirs.

- Case Study: A pilot test demonstrated that a surfactant flush containing benzenesulfonic acid successfully recovered significant amounts of dense non-aqueous phase liquids (DNAPLs) from contaminated groundwater .

-

Personal Care Products

- Role: These sodium salts are included in personal care products such as shampoos and body washes for their emulsifying properties, helping to stabilize formulations and improve texture.

- Market Presence: Products containing benzenesulfonic acid derivatives are common in the cosmetic industry due to their ability to enhance foaming and cleansing properties .

-

Textile Industry

- Role: Used as wetting agents in textile processing, these compounds help improve dye penetration and uniformity during the dyeing process.

- Impact: Their application leads to better color fastness and reduced water usage during dyeing operations.

Toxicological Profile

The safety assessments indicate that benzenesulfonic acid derivatives exhibit low toxicity levels when used appropriately. Studies have shown that they do not cause significant irritation or sensitization at typical exposure levels . The compounds are also not considered carcinogenic based on available data from animal studies .

Data Tables

化学反応の分析

Esterification with Alcohols

These sodium salts react with alcohols under acidic conditions to form alkyl sulfonate esters. The reaction proceeds via nucleophilic substitution, where the alcohol displaces the sodium ion.

Reaction equation :

Key conditions :

-

Acid catalysis (e.g., H₂SO₄)

-

Elevated temperatures (80–120°C)

-

Polar aprotic solvents (e.g., DMF)

Research findings :

-

The reaction efficiency depends on alkyl chain length (C10–C14), with longer chains showing slower kinetics due to steric hindrance.

-

Yields typically range from 65% to 85% for primary alcohols but drop below 40% for branched alcohols.

Desulfonation

Under strongly acidic conditions, the sulfonate group is removed, yielding the corresponding alkylbenzene. This reaction is critical for environmental degradation studies.

Reaction equation :

Key conditions :

-

Concentrated sulfuric acid (>90%)

-

Temperatures exceeding 150°C

-

Reaction time: 4–6 hours

Research findings :

-

Desulfonation rates increase with shorter alkyl chains (C10 > C14) due to reduced steric effects.

-

The process generates sulfur trioxide (SO₃), requiring specialized containment systems.

Acid-Base Neutralization

The sodium sulfonate group undergoes proton exchange with strong acids, regenerating the parent sulfonic acid.

Reaction equation :

Key conditions :

-

Ambient temperature

-

Aqueous or ethanol solvent systems

Applications :

-

Used industrially to recover sulfonic acids for reprocessing.

Comparative Analysis of Reaction Types

| Reaction Type | Conditions | Primary Products | Yield Range |

|---|---|---|---|

| Esterification | Acidic, 80–120°C | Alkyl sulfonate esters | 65–85% |

| Desulfonation | H₂SO₄, >150°C | Alkylbenzene, SO₃ | 70–90% |

| Acid-Base Neutralization | Aqueous HCl, 25°C | Sulfonic acid, NaCl | >95% |

Environmental Degradation Pathways

While not a direct synthetic reaction, environmental breakdown involves:

-

Hydrolysis : Slow cleavage of sulfonate groups in aqueous environments (pH 2–12).

-

Microbial Degradation : Alkyl chains are oxidized by soil bacteria, forming shorter-chain intermediates.

Key data :

特性

IUPAC Name |

sodium;4-dodecan-3-ylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.Na/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXWFOVSCUWIEH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058711 | |

| Record name | Sodium 4-(1-ethyldecyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2212-50-2, 69669-44-9, 90194-45-9, 85117-50-6 | |

| Record name | Benzenesulfonic acid, 4-(1-ethyldecyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-(1-ethyldecyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, mono-C10-14-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。